μ-conotoxin-PIIIA
Description
Properties
Molecular Formula |
C103H165N40O28S6 |
|---|---|
Molecular Weight |
2604.10 Da |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: H-pGlu-Arg-Leu-Cys4-Cys5-Gly-Phe-Hyp-Lys-Ser-Cys11-Arg-Ser-Arg-Gln-Cys16-Lys-Hyp-His-Arg-Cys21-Cys22-NH2Disulfide bonds between Cys4-Cys16, Cys5-Cys21 and Cys11-Cys22)Length (aa): 22 |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of μ Conotoxin Piiia
Identification from Conus purpurascens Venom
μ-Conotoxin-PIIIA is a neurotoxic peptide that was identified from the venom of the fish-hunting marine cone snail, Conus purpurascens. nih.govsmartox-biotech.comnih.gov The discovery of this toxin was part of a broader scientific effort to systematically characterize the complex mixture of bioactive compounds present in the venom of this particular Conus species. nih.gov Unlike many other conotoxins that were first isolated from the crude venom, the existence of μ-conotoxin-PIIIA was initially predicted through the analysis of cDNA clones from a venom duct library of C. purpurascens. nih.gov This molecular biology approach has become an increasingly important tool in the discovery of novel conotoxins, as it allows for the identification of peptide sequences without the need for laborious purification from the venom itself. nih.govmdpi.com
The analysis of the venom's molecular components revealed the presence of several conopeptides, including μ-conotoxin-PIIIA, which targets voltage-gated sodium channels. nih.gov Quantitative analysis of milked venom from C. purpurascens has shown that μ-conotoxin-PIIIA is expressed in concentrations that are significantly higher than what is needed to achieve its inhibitory effect on target ion channels. nih.gov
Initial Characterization as a Sodium Channel Blocker
Following its identification, μ-conotoxin-PIIIA was characterized as a potent blocker of voltage-gated sodium channels (Nav). nih.govsmartox-biotech.com These channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. mdpi.comnih.gov The primary action of μ-conotoxins is to block the pore of these channels, thereby inhibiting the influx of sodium ions and preventing cellular depolarization. nih.gov
Subsequent pharmacological studies revealed that μ-conotoxin-PIIIA exhibits a distinct profile of activity against different subtypes of sodium channels. nih.govsmartox-biotech.com It is a potent inhibitor of the mammalian muscle sodium channel, Nav1.4, with a reported IC50 (half-maximal inhibitory concentration) of approximately 44 nM. smartox-biotech.com In contrast, it shows a lower affinity for the central nervous system Nav1.2 subtype, with an IC50 of around 640 nM. smartox-biotech.com This differential activity makes μ-conotoxin-PIIIA a valuable tool for distinguishing between different sodium channel isoforms. nih.govsmartox-biotech.com
One of the notable features of μ-conotoxin-PIIIA is its ability to irreversibly block amphibian muscle sodium channels, a characteristic that distinguishes it from the previously characterized μ-conotoxin GIIIA. nih.govsmartox-biotech.com This property makes it a particularly useful ligand for electrophysiological studies of synapses. nih.govsmartox-biotech.com The discovery of μ-PIIIA has allowed for the classification of tetrodotoxin-sensitive sodium channels into three groups based on their sensitivity to both μ-PIIIA and μ-GIIIA. nih.govsmartox-biotech.com
| Target Channel Subtype | IC50 of μ-conotoxin-PIIIA | Reference |
| Mammalian Muscle (Nav1.4) | ~ 44 nM | smartox-biotech.com |
| Central Nervous System (Nav1.2) | ~ 640 nM | smartox-biotech.com |
| Rat Brain Type II | 0.64 μM | nih.gov |
cDNA Cloning and Predicted Sequence Analysis
The primary structure of μ-conotoxin-PIIIA was determined through cDNA cloning from the venom duct of Conus purpurascens. nih.gov The nucleotide sequence of the cDNA clone revealed an open reading frame that encoded a precursor protein. nih.gov This precursor contains a signal peptide, a pro-region, and the mature toxin sequence. nih.govmdpi.com The predicted site for proteolytic cleavage to release the mature toxin is a common -Lys-Arg- motif. nih.gov
The mature μ-conotoxin-PIIIA peptide is composed of 22 amino acids and is characterized by the presence of six cysteine residues that form three disulfide bridges. nih.govsmartox-biotech.com The amino acid sequence of the mature peptide is Z-Arg-Asp-Cys-Cys-Thr-Hyp-Hyp-Lys-Lys-Cys-Lys-Asp-Arg-Gln-Cys-Lys-Hyp-Gln-Arg-Cys-Cys-Ala-NH2, where Z represents pyroglutamate (B8496135) and Hyp is 4-trans-hydroxyproline. nih.gov The disulfide bridging pattern was determined to be the same as that of μ-conotoxin GIIIA. nih.gov The chemical synthesis of the peptide based on the predicted sequence confirmed its biological activity as a sodium channel blocker. nih.gov
| Feature | Description | Reference |
| Precursor Structure | Signal peptide, pro-region, mature toxin | nih.govmdpi.com |
| Mature Peptide Length | 22 amino acids | nih.gov |
| Cysteine Residues | 6 | nih.govsmartox-biotech.com |
| Disulfide Bridges | 3 | nih.govsmartox-biotech.com |
| Post-translational Modifications | Pyroglutamate (Z) at the N-terminus, 4-trans-hydroxyproline (Hyp) | nih.gov |
Structural Elucidation and Conformational Analysis of μ Conotoxin Piiia
Primary Sequence Determination and Peptide Length
μ-Conotoxin-PIIIA is a 22-amino acid peptide originally isolated from the venom of the marine cone snail Conus purpurascens. mdpi.commdpi.comrsc.org Its primary sequence has been determined and is characterized by post-translational modifications, including a pyroglutamic acid (Z) at the N-terminus and a hydroxyproline (B1673980) (O) residue. mdpi.com The C-terminus of the peptide is amidated. mdpi.com The presence of six cysteine residues is a hallmark of this conotoxin family, predisposing it to form a rigid, disulfide-stabilized structure. mdpi.comrsc.org
| Property | Description | Source(s) |
| Peptide Length | 22 amino acids | mdpi.comresearchgate.netalfa-chemistry.com |
| Primary Sequence | ZRLCCGFOKSCRSRQCKOHRCC-NH₂ | mdpi.com |
| N-terminal Modification | Pyroglutamic acid (Z) | mdpi.com |
| Internal Modification | Hydroxyproline (O) | mdpi.com |
| C-terminal Modification | Amidation (-NH₂) | mdpi.com |
| Cysteine Count | 6 | mdpi.comrsc.org |
Cysteine Framework and Disulfide Bond Connectivity
The six cysteine residues of μ-conotoxin-PIIIA form three disulfide bonds, which are crucial for its structural stability and biological activity. mdpi.comrsc.org The specific pattern of these bonds, known as the disulfide connectivity, defines the global fold of the peptide. acs.org
Many conotoxins, and other venom peptides, feature a highly stable structural scaffold known as the inhibitor cystine knot (ICK), or knottin, motif. frontiersin.orgplos.orgwikipedia.org This motif is defined by a specific disulfide connectivity of Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI). frontiersin.org This arrangement creates a unique structure where a ring formed by two disulfide bonds and the intervening peptide backbone is threaded by the third disulfide bond. frontiersin.orgwikipedia.org The ICK motif imparts exceptional stability against heat and proteolysis. wikipedia.org While the native form of many μ-conotoxins adopts this canonical framework, studies on μ-conotoxin-PIIIA have explored isomers with different connectivities. uniprot.orgnih.gov The cysteine framework for μ-conotoxins is designated as Framework III (CC-C-C-CC). rsc.orguniprot.org
Determining the precise disulfide connectivity of peptides with multiple cysteines is a significant analytical challenge, as isomers often have very similar physicochemical properties. acs.orgresearchgate.net For μ-conotoxin-PIIIA, a combination of advanced techniques was employed to unambiguously assign the disulfide bridges and differentiate between its various isomers. acs.orgnih.gov
Targeted Chemical Synthesis : A primary method involves solid-phase peptide synthesis using a distinct protecting group strategy. researchgate.netnih.gov Orthogonal protecting groups such as trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu) are used for specific cysteine pairs. researchgate.netnih.gov This allows for controlled, stepwise formation of the disulfide bonds, enabling the synthesis of every possible isomer in a targeted manner. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) : The exact disulfide bond elucidation is often achieved through MS/MS analysis. researchgate.netnih.gov This method involves the analysis of partially reduced and alkylated derivatives of the intact peptide isomer to confirm which cysteines are linked. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 2D-NMR experiments provide structural information that is used in conjunction with MS/MS data to verify the disulfide bond patterns. researchgate.netnih.gov
Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) : This technique has been used to differentiate disulfide-bonded isomers of μ-conotoxin-PIIIA based on their collision cross-section (CCS) values, providing another layer of analytical verification. researchgate.net
Research into μ-conotoxin-PIIIA has extended beyond its native structure to a comprehensive investigation of its conformational diversity. Scientists have successfully synthesized and characterized all 15 possible three-disulfide-bonded isomers of the peptide. mdpi.comacs.orgnih.gov
These studies revealed that the disulfide isomers possess a range of different conformational stabilities. mdpi.comresearchgate.net While some isomers were found to be highly unstructured and flexible with little to no biological activity, others with non-native folds preserved a remarkable 30% to 50% of the native isomer's activity. mdpi.comresearchgate.net This key finding demonstrates that the biological function of μ-conotoxin-PIIIA is not strictly limited to its native fold. researchgate.net The native disulfide connectivity for μ-conotoxin-PIIIA has been established as C4-C16, C5-C21, and C11-C22. mdpi.com The exploration of these non-native isomers provides crucial insights into the structure-activity relationship, showing that a subtle interplay between a specific fold and the resulting electrostatic potential governs bioactivity. mdpi.com
| Isomer Type | Connectivity | Key Findings | Source(s) |
| Native Isomer | C4-C16, C5-C21, C11-C22 | Most effective isomer for blocking the NaV1.4 channel. | mdpi.com |
| Non-Native Isomers | 14 other possible connectivities | Exhibit a range of stabilities and activities; some retain 30-50% of native activity, indicating function is not exclusive to the native fold. | mdpi.comresearchgate.net |
| Two-Disulfide Analogs | e.g., lacking C4-C16, C5-C21, or C11-C22 | Showed a significant loss of blocking activity, highlighting the importance of the three-disulfide architecture. | mdpi.comresearchgate.netrsc.org |
Three-Dimensional Solution Structure Determination
The elucidation of the three-dimensional (3D) structure of μ-conotoxin-PIIIA and its isomers in a solution state is fundamental to understanding the spatial arrangement of amino acid residues critical for its function. acs.orgdb-thueringen.de
Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique used to determine the high-resolution 3D structures of μ-conotoxin-PIIIA isomers in solution. mdpi.comresearchgate.netnih.gov Through the application of two-dimensional (2D) NMR experiments, scientists can measure distances between protons within the peptide, which are then used as constraints to calculate a family of structures consistent with the experimental data. acs.orgresearchgate.net
NMR studies have been instrumental in revealing the individual peptide structures for the various disulfide isomers, showing how different cysteine pairings alter the global fold of the toxin. acs.orgjove.com Furthermore, NMR analysis has identified that μ-conotoxin-PIIIA can adopt two distinct conformations in solution. researchgate.net This is due to a cis-trans isomerization of the peptide bond preceding a hydroxyproline residue, with the trans conformation being predominant. uniprot.orgresearchgate.net This detailed structural information is vital for interpreting the biological activity of the different peptide isomers. researchgate.net
Conformational Dynamics and Isomerism (e.g., cis/trans isomerization)
Nuclear Magnetic Resonance (NMR) studies have revealed that μ-conotoxin-PIIIA exists in at least two distinct conformational states in solution. smartox-biotech.comresearchgate.netnih.gov This conformational heterogeneity is attributed to a cis/trans isomerization of the peptide bond involving the hydroxyproline residue at position 8 (Hyp8). smartox-biotech.comresearchgate.netnih.gov The trans conformation is the major, more predominant form. smartox-biotech.comresearchgate.net This isomerism at a hydroxyproline residue has also been observed in other conotoxins and can significantly influence the peptide's three-dimensional structure and, consequently, its interaction with target ion channels. researchgate.net
The disulfide bridge pattern is another critical determinant of the toxin's global fold. For μ-conotoxin-PIIIA, a 22-amino acid peptide with six cysteine residues, there are 15 theoretically possible disulfide bond isomers. researchgate.netnih.govacs.org The native and most active isomer has been identified with a disulfide connectivity of Cys4-Cys16, Cys5-Cys21, and Cys11-Cys22. mdpi.comresearchgate.net Synthetic studies and structural analyses of various isomers have demonstrated that different disulfide connectivities lead to vastly different three-dimensional structures. researchgate.netnih.govacs.org Isomers with non-native disulfide bonds often exhibit a more flexible or unstructured conformation, which correlates with a significant reduction or complete loss of blocking activity at the NaV1.4 channel. mdpi.comresearchgate.net This highlights the crucial role of the specific, native disulfide-bonded architecture in maintaining the functionally relevant conformation of μ-PIIIA. mdpi.commdpi.comrsc.org Molecular dynamics simulations have further corroborated these findings, showing that the native isomer maintains a stable structure, while non-native isomers and analogs with fewer than three disulfide bonds are conformationally less stable. mdpi.comtu-darmstadt.deresearchgate.net
Comparative Structural Analysis with Other μ-Conotoxins
Comparing the structure of μ-conotoxin-PIIIA with other members of the μ-conotoxin family provides valuable insights into the structural basis for their varied selectivity and potency against different voltage-gated sodium channel (NaV) subtypes.
Sequence Homology and Divergence within M-Superfamily
μ-Conotoxins, including PIIIA, are part of the M-superfamily of conotoxins, which are characterized by a conserved signal sequence. uniprot.orgnih.gov Within this superfamily, μ-conotoxins are further classified into branches based on the number of amino acid residues in the inter-cysteine loops. nih.govboisestate.edu μ-Conotoxin-PIIIA, along with the well-studied μ-conotoxins GIIIA, GIIIB, and GIIIC from Conus geographus, belongs to the M-4 branch. nih.govmdpi.com This classification is based on the number of residues in the third cysteine-flanked loop. psu.edu
Despite sharing the same cysteine framework (Type III: CC-C-C-CC) and high net positive charge, there is significant sequence divergence among these peptides. mdpi.comnih.govjneurosci.org When comparing the 16 non-cysteine amino acids of μ-PIIIA with the Conus geographus toxins, only five are identical across all four peptides: Arginine-2, Hydroxyproline-8, Arginine-14, Lysine-17, and Hydroxyproline-18. nih.govjneurosci.org Notable substitutions in PIIIA include the replacement of two aspartic acid residues found in the G-series toxins with Leucine-3 and Serine-13. jneurosci.org
Another branch, the M-5 branch, includes μ-conotoxins like KIIIA and SmIIIA, which are distinguished by having five residues in the third inter-cysteine loop. mdpi.compsu.edu These toxins show even greater sequence divergence from PIIIA and the M-4 branch toxins, which contributes to their different target specificities, often favoring neuronal NaV subtypes over the muscle subtype. nih.gov
Structural Similarities and Differences among μ-Conotoxins
The three-dimensional structure of the major trans-Hyp8 isomer of μ-conotoxin-PIIIA is significantly different from the structures of μ-conotoxins GIIIA and GIIIB. smartox-biotech.comnih.govproteopedia.org Although they all possess the same inhibitor cystine knot (ICK) motif, defined by the three disulfide bridges, the folding of the peptide backbone and the spatial arrangement of key functional residues vary. plos.org
Molecular Mechanism of Action of μ Conotoxin Piiia
Interaction with Voltage-Gated Sodium (NaV) Channels
The primary mechanism of action for μ-conotoxin-PIIIA involves its direct interaction with and subsequent blockage of voltage-gated sodium (NaV) channels. mdpi.complos.org These channels are critical for the propagation of action potentials in excitable cells. By binding to a specific site on the channel, μ-conotoxin-PIIIA effectively inhibits the influx of sodium ions, thereby preventing cellular depolarization. This peptide toxin exhibits a notable preference for certain NaV channel subtypes, demonstrating high affinity for the skeletal muscle isoform (NaV1.4) and also affecting neuronal subtypes like NaV1.2, a characteristic that distinguishes it from other μ-conotoxins such as GIIIA. nih.govresearchgate.netsmartox-biotech.com
Pore-Blocking Mechanism at Receptor Site 1
μ-conotoxin-PIIIA acts as a pore blocker at receptor site 1 of the NaV channel's outer vestibule. mdpi.comnih.gov This site is also the target for other guanidinium (B1211019) toxins like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX). mdpi.com The binding of μ-conotoxin-PIIIA physically obstructs the ion-conducting pathway of the channel, preventing the passage of sodium ions. plos.orgnih.gov This pore-blocking action is achieved by the insertion of a critical amino acid residue from the toxin into the channel's selectivity filter. plos.orgnih.gov Competitive binding assays have confirmed that μ-conotoxins and other site 1 toxins share an overlapping binding region. mdpi.com The interaction is primarily electrostatic, with the positively charged toxin being drawn to the negatively charged residues within the channel's outer vestibule. nih.gov
Molecular Docking and Dynamics Simulations of Toxin-Channel Complexes
To elucidate the intricate details of the toxin-channel interaction, molecular docking and dynamics simulations have been extensively employed. plos.orgrupress.org These computational methods have been crucial in visualizing the binding modes of μ-conotoxin-PIIIA with various NaV channel isoforms, particularly given the lack of high-resolution crystal structures for eukaryotic NaV channels. rupress.orgmdpi.com
Homology models of NaV channels, often based on the crystal structures of bacterial sodium channels like NaVAb, have served as templates for these simulations. plos.orgsmartox-biotech.comrupress.org Molecular dynamics simulations have revealed that μ-conotoxin-PIIIA can adopt multiple binding orientations within the channel's vestibule. plos.orgmdpi.com These studies predict that the toxin-channel complex is stabilized by the formation of several salt bridges. plos.org For instance, simulations of PIIIA with a NaV1.4 model have shown that the complex is stabilized by three to four salt bridges. nih.gov
Furthermore, these simulations have been used to calculate the binding affinities (dissociation constants, Kd) of the toxin for the channel, with results often showing close agreement with experimentally determined values. plos.orgnih.gov For example, potential of mean force (PMF) calculations for PIIIA binding to NaV1.4 predicted Kd values of 150-300 nM, which is comparable to the experimental range of 36-200 nM. plos.orgnih.gov These computational approaches have also been instrumental in understanding the structural basis for the toxin's selectivity among different NaV channel subtypes. plos.orgmdpi.com
Identification of Key Toxin Residues in Pore Occlusion (e.g., Arginine-14)
Mutagenesis studies have been pivotal in identifying the specific amino acid residues of μ-conotoxin-PIIIA that are critical for its pore-blocking activity. mdpi.comnih.govresearchgate.net Among these, Arginine-14 (Arg-14) has been consistently identified as a key residue. mdpi.comnih.govjneurosci.org The guanidinium group of Arg-14 is believed to protrude into the channel's selectivity filter, directly occluding the ion permeation pathway. plos.orgnih.gov
Substitution of Arg-14 with a neutral amino acid, such as alanine (B10760859), results in a significant decrease in the toxin's affinity for the channel and an incomplete block of the channel's conductance. nih.govresearchgate.netjneurosci.org This demonstrates the essential role of the positive charge and the specific side chain of Arg-14 in the toxin's function. While Arg-14 is homologous to the critical Arg-13 in μ-conotoxin GIIIA, its dominance in PIIIA's binding affinity is somewhat weaker. mdpi.comresearchgate.net In PIIIA, other basic residues, including Arginine-12 (Arg-12) and Lysine-17 (Lys-17), also contribute significantly to the pore occlusion, as their neutral replacement also leads to a substantial residual current through the channel. researchgate.net This distribution of key interactions may contribute to PIIIA's broader targeting of different sodium channel isoforms compared to GIIIA. researchgate.net
| Key Toxin Residue | Role in Pore Occlusion | Effect of Neutral Substitution |
| Arginine-14 (Arg-14) | Protrudes into the selectivity filter, directly blocking ion conduction. plos.orgnih.gov | Significantly decreases affinity and results in incomplete channel block. nih.govresearchgate.netjneurosci.org |
| Arginine-12 (Arg-12) | Contributes to pore occlusion. researchgate.net | Enables a substantial residual current through the bound channel. researchgate.net |
| Lysine-17 (Lys-17) | Contributes to pore occlusion. researchgate.net | Enables a substantial residual current through the bound channel. researchgate.net |
Role of Channel Residues in Toxin Binding and Selectivity (e.g., DI-Asn181, DIV-Glu172)
The binding affinity and selectivity of μ-conotoxin-PIIIA are not solely determined by the toxin's residues but also by specific amino acids within the NaV channel's outer pore. plos.orgresearchgate.net Experimental studies have highlighted the importance of residues in domains II and III for μ-conotoxin specificity. plos.org
Molecular dynamics simulations have further pinpointed specific channel residues that are crucial for the selective binding of PIIIA to NaV1.4. plos.org Two such residues are Asparagine-181 in domain I (DI-Asn181) and Glutamate-172 in domain IV (DIV-Glu172). plos.org A double mutation of these residues in NaV1.4 to mimic those found in TTX-resistant NaV channels was shown to reduce the affinity of PIIIA by two orders of magnitude. plos.org This finding suggests that these residues are key determinants of PIIIA's selectivity for NaV1.4 over TTX-resistant isoforms. plos.org The interaction between the toxin's positively charged residues and the negatively charged residues in the channel's outer vestibule, often referred to as the "outer carboxylates," is a critical component of the binding process. researchgate.net
Modulation of Channel Gating and Inactivation Kinetics
While the primary mechanism of μ-conotoxin-PIIIA is pore blocking, some studies suggest it can also modulate the gating and inactivation kinetics of NaV channels. mdpi.comresearchgate.net This is particularly evident in its interaction with prokaryotic sodium channels. mdpi.com In studies on NaChBac, PIIIA was observed to accelerate the macroscopic inactivation of the channel. mdpi.comnih.govuow.edu.au This suggests that in addition to physically occluding the pore, the toxin may also influence the conformational changes associated with channel inactivation, potentially by stabilizing the inactivated state. mdpi.comresearchgate.net This dual mechanism of action—pore block and gating modification—contributes to its potent inhibitory effect. mdpi.comnih.gov
Mechanisms of Action on Prokaryotic Voltage-Gated Sodium Channels (e.g., NaChBac, NaVAb)
μ-conotoxin-PIIIA exhibits an exceptionally high affinity for prokaryotic voltage-gated sodium channels like NaChBac and NaVAb, with inhibitory concentrations in the sub-picomolar to picomolar range. mdpi.comresearchgate.netuow.edu.au This is orders of magnitude more potent than its effect on mammalian NaV channels. mdpi.comresearchgate.net
Molecular docking and dynamics simulations of PIIIA with bacterial channels have revealed multiple potential binding modes. nih.govmdpi.commdpi.com One proposed mechanism involves a direct steric and electrostatic block of the permeation pathway, where a key residue like Arg-14 inserts into the selectivity filter. mdpi.comfrontiersin.org In this orientation, other charged residues on the toxin form stabilizing interactions with the P-loops of the channel. mdpi.com
A second, interconvertible binding mode has also been proposed, where PIIIA binds between the P2 helices and the transmembrane S5 segments of adjacent channel subunits. mdpi.comnih.govuow.edu.au This binding mode partially occludes the outer pore and appears to stabilize the inactivated state of the channel, which is consistent with the observed acceleration of macroscopic inactivation. mdpi.comnih.govuow.edu.au The highly symmetrical distribution of positive charges on the surface of PIIIA, coupled with an abundance of acidic residues in the pore of these homotetrameric bacterial channels, is thought to be the basis for this extremely potent interaction. nih.govmdpi.com
| Prokaryotic Channel | Key Findings | Proposed Mechanism(s) |
| NaChBac | Extremely high affinity block (IC50 ≈ 5 pM). mdpi.comnih.gov Accelerates macroscopic inactivation. mdpi.comnih.govuow.edu.au | 1. Steric and electrostatic pore block by Arg-14. mdpi.comfrontiersin.org 2. Stabilization of the inactivated state by binding between subunits. mdpi.comnih.govuow.edu.au |
| NaVAb | Predicted to bind with subnanomolar affinity. nih.gov Multiple binding modes are possible due to the toxin's symmetry. nih.gov | Physical occlusion of the ion-conducting pathway by any of the six basic residues. nih.gov |
High Affinity Binding to Bacterial NaV Channels
μ-Conotoxin-PIIIA exhibits exceptionally high affinity for bacterial voltage-gated sodium channels, with inhibitory concentrations in the sub-picomolar to picomolar range. researchgate.netnih.govuow.edu.au This potent inhibition is significantly greater than its effect on mammalian NaV channels, which is in the micromolar range. researchgate.netmdpi.com The substantial difference in affinity, spanning over six orders of magnitude, highlights the unique structural and electrostatic interactions between PIIIA and bacterial channels. researchgate.netmdpi.com
Computer simulations and electrophysiological studies have been instrumental in elucidating the basis for this high-affinity binding. researchgate.netuow.edu.au Molecular dynamics simulations predicted that PIIIA would bind to the prokaryotic channel NaVAb with much higher affinity than to vertebrate skeletal muscle channels like NaV1.4. researchgate.netuow.edu.au Subsequent whole-cell voltage clamp experiments confirmed this, demonstrating that PIIIA inhibits currents mediated by the bacterial channel NaChBac even more potently than predicted. researchgate.netnih.govuow.edu.au
The binding is characterized by a strong electrostatic attraction between the positively charged PIIIA molecule, which has a net charge of +6e, and the negatively charged outer vestibule of the bacterial NaV channel. nih.gov The toxin's six basic residues (arginine and lysine) are key to this interaction, protruding from its surface and forming electrostatic contacts with the channel. nih.gov The symmetrical distribution of these basic residues on the toxin's surface allows for multiple favorable binding orientations. nih.govmdpi.com
Upon binding, the side chain of one of the toxin's basic residues, such as Arginine-14 (R14), protrudes into the selectivity filter of the channel, physically obstructing the pathway for sodium ions. researchgate.netplos.orgnih.gov This steric and electrostatic blockage is a primary mechanism of current inhibition. researchgate.netnih.gov Mutational studies have confirmed the critical role of these basic residues; substituting any of them with a neutral residue significantly reduces the binding affinity. nih.gov For instance, replacing the key residue R14 with alanine (R14A) reduces the inhibitory affinity for NaChBac by approximately 100-fold. nih.govmdpi.com
The inhibition by PIIIA is also voltage- and use-dependent, meaning the strength of the block is influenced by the membrane potential and the frequency of channel activation. nih.govuow.edu.au Inhibition is stronger at more depolarized holding potentials and is modulated by the frequency and duration of stimulation pulses. nih.govuow.edu.au
Interactive Data Table: Inhibition of Bacterial NaV Channels by μ-Conotoxin-PIIIA
| Channel | IC50 | Maximal Block | Hill Coefficient | Key Residues | Reference |
| NaChBac | ~5 pM | 0.95 | 0.81 | R14 | nih.govuow.edu.aunih.gov |
| NaVAb | Subnanomolar | Not Reported | Not Reported | Arg2, Lys9 | nih.govresearchgate.net |
Exploration of Multiple Binding Modes and Inactivation State Stabilization
The interaction of μ-conotoxin-PIIIA with bacterial NaV channels is not limited to a single, static binding pose. Instead, research indicates that PIIIA can adopt multiple binding modes, contributing to its potent and complex inhibitory effects. researchgate.netmdpi.comnih.gov This versatility is largely attributed to the symmetrical arrangement of its basic residues, which allows the toxin to engage the channel's outer vestibule in various orientations. nih.govmdpi.com
Molecular dynamics simulations have revealed at least two distinct, interconvertible binding modes for PIIIA with the NaChBac channel. researchgate.netnih.gov
Pore Occlusion Mode: In the first mode, PIIIA acts as a direct pore blocker. The side chain of a critical residue, typically Arginine-14 (R14), inserts into the channel's selectivity filter, sterically and electrostatically preventing the passage of sodium ions. researchgate.netnih.gov In this configuration, other charged residues on the toxin form stabilizing salt bridges with the channel's P-loops. nih.govmdpi.com
Inactivated State Stabilization Mode: The second mode involves a more complex interaction where PIIIA appears to stabilize the inactivated state of the channel. researchgate.netnih.gov In this conformation, the toxin binds between the P2 helices and the transmembrane S5 segments of adjacent channel subunits. researchgate.netuow.edu.au This interaction partially occludes the outer pore and is thought to perturb the P1 and P2 helices, leading to a stabilization of the non-conducting, inactivated state. researchgate.netnih.gov A key feature of this mode is the interaction of R14 with two glutamate (B1630785) residues in the selectivity filter, causing them to move away from the pore axis. nih.govmdpi.com This binding mode is not considered possible in mammalian sodium channels due to their large extracellular loops. mdpi.com
The existence of these multiple binding modes suggests that PIIIA's inhibitory action is multifaceted. researchgate.net It not only physically blocks the ion conduction pathway but also modulates the channel's gating properties by influencing the equilibrium between conducting (activated) and non-conducting (inactivated) states. researchgate.netuow.edu.aunih.gov An important experimental observation supporting this dual mechanism is the acceleration of macroscopic inactivation of the channel current in the presence of PIIIA. nih.govuow.edu.au The R14A mutant of PIIIA, which has a reduced affinity, also loses its ability to speed up this inactivation decay, further linking this residue to the modulation of the channel's inactivation state. nih.govmdpi.com
Interactive Data Table: Binding Modes of μ-Conotoxin-PIIIA on Bacterial NaV Channels
| Binding Mode | Key Interactions | Proposed Mechanism | Consequence | Reference |
| Pore Occlusion | R14 side chain penetrates the outer pore and interacts with selectivity filter glutamates. Other residues (e.g., R12) form salt bridges with P-loop and S5. | Steric and electrostatic blockage of the ion permeation pathway. | Direct inhibition of ion current. | researchgate.netnih.govmdpi.com |
| Inactivated State Stabilization | Toxin binds between P2 helices and S5 helices of adjacent subunits. R14 interacts with selectivity filter glutamates, causing conformational changes. | Stabilization of the channel's inactivated state. | Partial pore occlusion and shift in gating equilibrium towards non-conducting states. | researchgate.netuow.edu.aunih.govmdpi.com |
Target Specificity and Functional Selectivity Profile of μ Conotoxin Piiia
Differential Blockade of Mammalian NaV Channel Isoforms
μ-conotoxin-PIIIA, a peptide isolated from the venom of the cone snail Conus purpurascens, exhibits a notable pattern of differential blockade against mammalian voltage-gated sodium (NaV) channel isoforms. nih.govplos.org Its varied potency allows it to serve as a pharmacological probe to distinguish between highly homologous NaV channel subtypes. smartox-biotech.com The toxin acts as a pore blocker, with key basic residues like Arginine-14 (Arg14) playing a critical role in its binding and inhibitory function. plos.org Substitution of this key residue with alanine (B10760859) significantly diminishes its affinity and prevents complete channel blockade.
μ-conotoxin-PIIIA demonstrates a pronounced selectivity for the skeletal muscle NaV1.4 channel isoform. nih.govplos.org It inhibits this channel with high potency, displaying half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range. plos.org Experimental data report an IC₅₀ value of approximately 44 nM for the mammalian muscle NaV1.4 channel. nih.govsmartox-biotech.com Dissociation constants (Kd) have been measured to be in the range of 36–200 nM. plos.org This strong preference for the muscle subtype over neuronal subtypes was one of the earliest indications of the existence of discrete NaV channel isoforms in different excitable tissues. nih.gov
Interactive Data Table: Potency of μ-conotoxin-PIIIA on NaV1.4 This table summarizes the reported inhibitory concentrations of μ-conotoxin-PIIIA on the NaV1.4 channel.
| Parameter | Value | Channel Type | Source(s) |
|---|---|---|---|
| IC₅₀ | ~44 nM | Mammalian Skeletal Muscle | nih.gov, smartox-biotech.com |
| K_d | 36-200 nM | Skeletal Muscle | plos.org |
Compared to its high affinity for NaV1.4, μ-conotoxin-PIIIA shows significantly weaker activity against neuronal NaV subtypes. It reversibly blocks the rat brain Type II NaV channel (an rNaV1.2 isoform) with an IC₅₀ of about 0.64 μM (640 nM). smartox-biotech.comnih.gov This represents a roughly 15-fold lower affinity for the neuronal NaV1.2 channel compared to the skeletal muscle NaV1.4 channel. smartox-biotech.comnih.gov
Its activity on other neuronal channels is even more limited. Studies have shown that μ-conotoxin-PIIIA does not inhibit the neuronal channels NaV1.7 and the tetrodotoxin-resistant NaV1.8, even at concentrations as high as 100 μM. plos.org This differential activity underscores its utility in pharmacologically isolating specific channel functions, particularly in systems expressing multiple NaV isoforms.
Interactive Data Table: Comparative Activity of μ-conotoxin-PIIIA on Neuronal NaV Subtypes This table provides a comparison of the inhibitory concentrations of μ-conotoxin-PIIIA across different NaV channel subtypes.
| Channel Subtype | IC₅₀ | Tissue/Expression System | Source(s) |
|---|---|---|---|
| NaV1.4 | ~44 nM | Skeletal Muscle | nih.gov, smartox-biotech.com |
| NaV1.2 | ~640 nM | Rat Brain (Type II) | smartox-biotech.com, nih.gov |
| NaV1.7 | No inhibition at 100 μM | Neuronal | plos.org |
The distinct inhibitory profile of μ-conotoxin-PIIIA, particularly when compared with other μ-conotoxins like μ-GIIIA, allows for the pharmacological subdivision of tetrodotoxin-sensitive (TTX-s) sodium channels. nih.gov This discovery provided a new layer of classification beyond simple TTX sensitivity. nih.gov Based on their differential sensitivity to these two toxins, TTX-s channels can be resolved into three categories:
Sensitive to both μ-PIIIA and μ-GIIIA: The primary example is the skeletal muscle NaV1.4 channel subtype. nih.gov
Sensitive to μ-PIIIA but resistant to μ-GIIIA: The rat brain Type II (NaV1.2) channel falls into this category. nih.gov μ-PIIIA blocks this channel with a ~50-fold greater affinity than μ-GIIIA. pnas.org
Resistant to both μ-PIIIA and μ-GIIIA: This includes many other mammalian CNS sodium channel subtypes. nih.gov
Furthermore, in rat brain neurons, synthetic μ-PIIIA has been found to preferentially inhibit the persistent TTX-sensitive current over the transient current, while having minimal effect on TTX-resistant currents. smartox-biotech.com
The inhibitory action of μ-conotoxin-PIIIA can vary between species. A notable example is its interaction with amphibian versus mammalian sodium channels. Research has demonstrated that μ-PIIIA blocks amphibian muscle sodium channels more irreversibly than it does mammalian muscle channels. smartox-biotech.comnih.gov This makes it a particularly useful tool for certain electrophysiological studies at the amphibian neuromuscular junction. nih.gov While broad species-selectivity studies for μ-conotoxins have noted significant differences in potency for other toxins (e.g., GIIIA on rat vs. human channels), the data for PIIIA specifically highlights the difference in reversibility between amphibian and mammalian systems. smartox-biotech.commdpi.com
Evaluation of Activity on Non-NaV Ion Channels
While μ-conotoxins are primarily recognized as NaV channel blockers, their selectivity is not absolute. Research has revealed that μ-conotoxin-PIIIA can also interact with other types of ion channels, specifically certain voltage-gated potassium (KV) channels. researchgate.netuni-jena.de This cross-reactivity is an important consideration in its pharmacological profile.
Recent studies have demonstrated that μ-conotoxin-PIIIA can selectively inhibit specific subtypes of voltage-gated potassium channels. It blocks Kv1.1 and Kv1.6 channels with nanomolar affinity while sparing other tested family members, including Kv1.2, Kv1.3, Kv1.4, Kv1.5, and Kv2.1. researchgate.netmdpi.comsemanticscholar.org
At a concentration of 10 µM, μ-PIIIA was shown to reduce the current of rat Kv1.1 (rKv1.1) by 73.0% and mouse Kv1.6 (mKv1.6) by 80.3%. mdpi.com The mechanism of inhibition appears to involve the toxin interacting with the channel's pore region, with subtype specificity being largely determined by the extracellular "turret" domain. uni-jena.demdpi.com Computational models suggest a binding mode where the arginine and lysine (B10760008) residues within the toxin's α-helical core form hydrogen bonds with residues in the central pore of the Kv1.1 and Kv1.6 channels. mdpi.comnih.gov This off-target activity indicates that μ-conotoxin-PIIIA is less specific to sodium channels than previously assumed. uni-jena.de
Interactive Data Table: μ-conotoxin-PIIIA Activity on KV Channels This table shows the percentage of current inhibition by μ-conotoxin-PIIIA on various KV channel subtypes.
| Channel Subtype | % Inhibition (at 10 µM) | Source(s) |
|---|---|---|
| rKv1.1 | 73.0% | mdpi.com |
| mKv1.6 | 80.3% | mdpi.com |
| rKv1.2 | Inactive/Very small effect | mdpi.com, semanticscholar.org |
| mKv1.3 | Inactive/Very small effect | mdpi.com |
| rKv1.4 | Inactive/Very small effect | mdpi.com |
| hKv1.5 | Inactive/Very small effect | mdpi.com |
| rKv2.1 | Inactive/Very small effect | mdpi.com, semanticscholar.org |
Reported Off-Target Modulations (e.g., Neuronal Nicotinic Acetylcholine (B1216132) Receptors)
While μ-conotoxin-PIIIA is recognized for its potent and primary activity as a blocker of voltage-gated sodium channels (NaV), research has identified modulatory effects on other ion channels. These off-target interactions are crucial for a comprehensive understanding of the peptide's pharmacological profile. There is an established precedent for conotoxins affecting more than a single type of ion-channel target researchgate.netnih.gov.
The most documented off-target activity of μ-conotoxin-PIIIA is the modulation of voltage-gated potassium (Kv) channels. Studies have shown that μ-conotoxin-PIIIA can inhibit specific subtypes within the Kv1 family researchgate.netnih.govresearchgate.net. Specifically, the peptide demonstrates selective inhibition of Kv1.1 and Kv1.6 channels with nanomolar affinity, while other tested subtypes such as Kv1.2, Kv1.3, Kv1.4, Kv1.5, and Kv2.1 were not affected researchgate.net. It is noteworthy that these inhibitory effects on Kv channels were observed at relatively high concentrations (10 μM), which may be of less concern when considering the therapeutic potential of the toxin, as it generally inhibits NaV channels at nanomolar levels researchgate.net. The activity of μ-conotoxin-PIIIA on Kv channels is reported to be largely determined by the pore regions of the channels researchgate.net.
Regarding nicotinic acetylcholine receptors (nAChRs), direct modulation of specific neuronal nAChR subtypes by μ-conotoxin-PIIIA is not as clearly defined as its effects on Kv channels. However, some research points to an influence on synaptic transmission where these receptors are key components. In experiments where muscle action potentials were completely abolished by μ-conotoxin-PIIIA, a reversible effect on the excitatory postsynaptic response was still observed at high concentrations of the toxin nih.gov. This effect manifested as an attenuated amplitude and an increased latency of the response, suggesting a secondary action on synaptic events at the neuromuscular junction nih.gov.
While μ-conotoxin-PIIIA's direct interaction with nAChRs remains an area for further investigation, other μ-conotoxins have been shown to interact with these receptors. For instance, the related peptide μ-conotoxin-CnIIIC has been demonstrated to block the α3β2 neuronal nAChR subtype and, to a lesser degree, the α7 and α4β2 subtypes researchgate.netnih.govsmartox-biotech.comifremer.fr. This establishes that the μ-conotoxin structural framework can interact with nAChRs, suggesting that the potential for such off-target modulation should be considered in pharmacological assessments.
The following table summarizes the reported off-target modulations for μ-conotoxin-PIIIA based on available research findings.
Table 1: Reported Off-Target Activity of μ-conotoxin-PIIIA
| Off-Target Channel Family | Specific Target/Subtype | Observed Effect | Reported Potency / Concentration | Citations |
| Voltage-Gated Potassium (Kv) Channels | Kv1.1, Kv1.6 | Selective inhibition | Nanomolar affinity (observed at 10 μM) | researchgate.netnih.govresearchgate.netresearchgate.net |
| Kv1.2, Kv1.3, Kv1.4, Kv1.5, Kv2.1 | No effect | Not applicable | researchgate.net | |
| Synaptic Transmission | Excitatory Postsynaptic Response | Attenuated amplitude, increased latency (reversible) | High concentrations | nih.gov |
Structure Activity Relationship Sar Studies of μ Conotoxin Piiia
Mutational Analysis of Key Amino Acid Residues
Mutational analysis of μ-conotoxin-PIIIA has been instrumental in elucidating the roles of specific amino acid residues in its interaction with voltage-gated sodium channels (NaV). These studies involve systematically replacing individual amino acids and assessing the impact on the toxin's binding affinity and channel-blocking efficacy.
Effects of Arginine-14 Substitution on Affinity and Block
Arginine-14 (Arg14) is a critical residue for the function of μ-conotoxin-PIIIA. jneurosci.orgnih.gov Its substitution with alanine (B10760859) (R14A) significantly diminishes the toxin's affinity for the NaV1.4 channel and results in incomplete channel blockage. jneurosci.orgnih.govmdpi.comresearchgate.net This suggests that the guanidinium (B1211019) group of Arg14 is essential for occluding the ion channel pore. jneurosci.orgnih.gov
While Arg14 is crucial, its role in PIIIA is less dominant compared to the homologous arginine residue (Arg13) in μ-conotoxin GIIIA. In GIIIA, replacing Arg13 with a neutral amino acid leads to a roughly 100-fold decrease in binding affinity. nih.gov However, substituting Arg14 in PIIIA with alanine or glutamine only results in an approximately 11-fold decrease in affinity. nih.gov This indicates a more distributed interaction of PIIIA with the sodium channel, with other basic residues also playing significant roles. nih.gov
Specifically, for PIIIA, individual neutral replacements of three basic residues—Arginine-12 (Arg12), Arg14, and Lysine-17 (Lys17)—each lead to a substantial residual current through the channel even when the toxin is bound. nih.gov This contrasts with GIIIA, where only the substitution of Arg13 produces such a significant effect. nih.gov The R14A mutation in PIIIA has been shown to reduce its inhibitory affinity for NaChBac by approximately 300-fold. mdpi.com
| Mutation | Effect on Affinity | Effect on Block | Channel | Reference |
| R14A | ~11-fold decrease | Incomplete block, ~55% residual current | NaV1.4 | nih.gov |
| R14Q | ~11-fold decrease | Incomplete block, ~55% residual current | NaV1.4 | nih.gov |
| R14A | ~300-fold lower potency | Less pronounced effect on inactivation kinetics | NaChBac | mdpi.com |
| R12A/Q | - | Substantial residual current | NaV1.4 | nih.gov |
| K17A/Q | - | Substantial residual current | NaV1.4 | nih.gov |
Influence of Disulfide Connectivity on Bioactivity
The three disulfide bonds in μ-conotoxin-PIIIA (C4-C16, C5-C21, and C11-C22) are crucial for its structural integrity and potent inhibitory activity against the NaV1.4 channel. rsc.orgmdpi.comrsc.orgnih.gov The removal of any single disulfide bond significantly reduces the toxin's binding affinity due to variations in its secondary structure. rsc.orgnih.gov
Studies on 15 possible three-disulfide-bonded isomers of μ-PIIIA revealed a direct link between the correct fold and function. mdpi.comnih.gov The native isomer (C4-C16/C5-C21/C11-C22) exhibited the highest activity, blocking over 90% of the NaV1.4 channel current. nih.gov Other more constrained isomers retained 30% to 50% of the native isomer's activity, while highly unstructured and flexible conformations had low or no channel-blocking activity. mdpi.comnih.gov This highlights that the bioactivity of μ-PIIIA is governed by a delicate balance between an optimally folded structure, dictated by specific disulfide connectivity, and the electrostatic potential of its conformational ensemble. mdpi.comnih.gov
Among the three disulfide bonds, the Cys11–Cys22 bridge is considered the most important for maintaining the structure and activity of PIIIA. rsc.orgnih.gov Conversely, the Cys5–Cys21 disulfide bond has the least impact on the structure and activity related to NaV1.4 inhibition. rsc.orgrsc.org The order of blocking effect for analogs with a single disulfide bond removed is PIIIA-2 (lacking Cys5-Cys21) > PIIIA-3 (lacking Cys11-Cys22) > PIIIA*-1 (lacking Cys4-C16). rsc.org
The elimination of even one disulfide bond results in a significant loss of blocking activity at NaV1.4, underscoring the importance of the three-disulfide-bonded architecture for μ-PIIIA. mdpi.comnih.gov
Computational Approaches for Predicting Specificity and Binding Affinity
Computational methods are powerful tools for investigating the structure-activity relationships of μ-conotoxin-PIIIA, providing insights into its specificity and binding affinity for various sodium channel subtypes.
Homology Modeling and Molecular Dynamics Simulations
Homology modeling has been employed to construct three-dimensional models of μ-conotoxin-PIIIA in complex with different NaV channel subtypes, often using the crystal structure of the bacterial sodium channel (NaVAb) as a template. plos.orgmdpi.comsmartox-biotech.com These models are then refined using molecular dynamics (MD) simulations, which provide a dynamic view of the toxin-channel interactions at an atomic level. plos.orgmdpi.comsmartox-biotech.com
MD simulations have been used to study the 15 possible disulfide isomers of μ-PIIIA, revealing that the native isomer is the most thermodynamically stable. nih.gov These simulations, combined with docking studies, have shown that the native isomer binds centrally in the channel pore, with its key residue, Arg14, interacting with the selectivity filter. mdpi.com Less active isomers tend to bind away from the pore's center. mdpi.com
Furthermore, MD simulations have been utilized to investigate the binding of PIIIA to various human NaV channel subtypes (NaV1.1–1.9). mdpi.com By creating homology models of these subtypes with PIIIA bound, researchers can predict the binding modes and analyze the interactions that determine specificity. mdpi.com These computational approaches have also been used to study the effects of deleting disulfide bonds on the structure and inhibitory activity of PIIIA. rsc.orgrsc.org
Binding Free Energy Calculations
Binding free energy calculations, such as the Molecular Mechanics Generalized Born/Surface Area (MMGB/SA) method and umbrella sampling, provide quantitative predictions of the binding affinity between μ-conotoxin-PIIIA and its target channels. rsc.orgmdpi.comnih.govplos.org
The MMGB/SA method has been used to calculate the energy contribution of key amino acid residues, helping to understand the impact of mutations and disulfide bond deletions. rsc.org For instance, these calculations supported experimental findings that the removal of any disulfide bond significantly reduces binding affinity. rsc.org
Umbrella sampling has been used to calculate the potential of mean force (PMF) for the dissociation of PIIIA from NaV1.4, yielding dissociation constants (Kd) that are in close agreement with experimental values. plos.orgplos.org For example, PMF calculations predicted Kd values of 300 nM and 150 nM for the binding modes where Lys9 or Arg14, respectively, protrude into the channel's selectivity filter. plos.orgplos.org
These computational methods have been successfully applied to determine the specificity of PIIIA for various NaV subtypes, with the calculated binding affinities showing a good correlation with experimental data. mdpi.comnih.gov Binding energy decomposition analysis suggests that both conserved and non-conserved residues among the different NaV subtypes contribute synergistically to the selectivity of PIIIA. mdpi.comnih.gov
Design and Synthesis of μ-Conotoxin-PIIIA Analogs for SAR Probing
The design and synthesis of μ-conotoxin-PIIIA analogs are crucial for probing its structure-activity relationship (SAR). By systematically modifying the peptide sequence, researchers can identify the key determinants of its bioactivity and develop new molecules with improved properties.
A key strategy in designing analogs is the substitution of specific amino acid residues. For example, the synthesis of the R14A analog, where Arginine-14 is replaced by alanine, was instrumental in confirming the critical role of this residue in channel blockage. jneurosci.orgnih.gov
Another important approach is the synthesis of analogs with altered disulfide connectivity. The 15 possible three-disulfide-bonded isomers of μ-PIIIA have been synthesized to investigate the relationship between disulfide bridging and blocking activity at NaV1.4. mdpi.comnih.gov Additionally, three two-disulfide-bonded mutants, each lacking one of the native disulfide bonds, were generated using a targeted protecting group strategy to highlight the importance of the complete three-disulfide architecture. mdpi.comnih.gov
The chemical synthesis of these analogs, often involving solid-phase peptide synthesis, allows for the production of sufficient quantities for detailed electrophysiological and structural studies. jneurosci.orgnih.gov These synthetic efforts, guided by computational modeling and mutagenesis data, are essential for a comprehensive understanding of how μ-conotoxin-PIIIA interacts with its targets and for the rational design of novel, more potent, and selective sodium channel blockers. nih.govresearchgate.net
Chemical Synthesis Strategies for μ Conotoxin Piiia and Analogs
Solid-Phase Peptide Synthesis (SPPS) Methodologies (e.g., Fmoc Chemistry)
The foundational method for assembling the linear peptide chain of μ-conotoxin PIIIA is Solid-Phase Peptide Synthesis (SPPS). lcms.cz The most commonly employed strategy utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. rsc.orgjneurosci.orgresearchgate.net This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid resin support. lcms.cznih.gov
The synthesis begins by anchoring the C-terminal amino acid to a resin, such as Rink amide resin. mdpi.comjneurosci.orgresearchgate.net The Fmoc protecting group on the α-amino group of the attached amino acid is then removed, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). jneurosci.orgnih.gov The next Fmoc-protected amino acid is then activated and coupled to the newly deprotected amino group. This cycle of deprotection and coupling is repeated until the entire 22-amino acid sequence of μ-PIIIA is assembled. lcms.czjneurosci.org
Side chains of reactive amino acids are protected with various groups to prevent unwanted side reactions during synthesis. For μ-conotoxin PIIIA, typical side-chain protecting groups include Pmc for Arginine, Trt for Histidine and Glutamine, and tBu for Serine and Hydroxyproline (B1673980). jneurosci.org The cysteine residues, which are central to the subsequent disulfide bond formation, are also protected, often with groups like Trityl (Trt). mdpi.comjneurosci.org
Once the peptide chain is complete, it is cleaved from the resin and the side-chain protecting groups are removed, usually with a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water. mdpi.comnih.govjove.com This process yields the linear, reduced form of the peptide, which is then purified before proceeding to the critical disulfide bond formation steps. mdpi.comjove.com
Regioselective Disulfide Bond Formation Techniques
The formation of the correct three disulfide bonds from the six cysteine residues is arguably the most challenging step in the synthesis of μ-conotoxin PIIIA. Random oxidation in solution often leads to a complex mixture of disulfide isomers, which are difficult to separate and may have different biological activities. nih.govrsc.org To overcome this, regioselective strategies are employed to ensure the specific pairing of cysteines. mdpi.comnih.gov
A cornerstone of regioselective disulfide bond formation is the use of orthogonal protecting groups for the cysteine thiol side chains. researchgate.netresearchgate.net This strategy involves protecting different pairs of cysteines with groups that can be removed under distinct chemical conditions, allowing for the stepwise and controlled formation of each disulfide bridge. nih.govuq.edu.au
For the synthesis of μ-conotoxin PIIIA and its isomers, a common combination of protecting groups is Trityl (Trt), Acetamidomethyl (Acm), and tert-butyl (tBu). nih.govresearchgate.net For instance, the first pair of cysteines might be protected with the acid-labile Trt group, the second pair with the iodine-cleavable Acm group, and the third pair with the more robust tBu group. nih.govresearchgate.netacs.org Other protecting groups like 4-methoxybenzyl (Mob) have also been utilized in the synthesis of similar multi-cysteine peptides. mdpi.comresearchgate.net
The selection and placement of these protecting groups are critical and can influence the efficiency of the synthesis. rsc.org The stability of these groups under various reaction conditions allows for the selective deprotection of one pair of cysteines at a time, paving the way for controlled oxidation to form the desired disulfide bond. researchgate.netsigmaaldrich.com
Table 1: Common Orthogonal Protecting Groups for Cysteine in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition |
|---|---|---|
| Trityl | Trt | Mild acid (e.g., TFA), oxidative conditions |
| Acetamidomethyl | Acm | Iodine, silver salts, mercury(II) acetate |
| tert-butyl | tBu | Strong acid (e.g., HF), specific reagents |
| 4-methoxybenzyl | Mob | Strong acid (e.g., HF/TFA) |
Following the synthesis of the linear peptide with orthogonally protected cysteines, a stepwise oxidation protocol is implemented. nih.govresearchgate.net Each step involves the selective removal of one set of protecting groups, followed by oxidation to form a single disulfide bond.
For example, using the Trt, Acm, and tBu strategy, the first disulfide bond can be formed between the Trt-protected cysteines. nih.gov The Trt groups are selectively removed, and the resulting free thiols are oxidized, often by air oxidation in a buffered solution, to form the first disulfide bridge. mdpi.comjove.com
Next, the Acm groups are removed from the second pair of cysteines. This is typically achieved by treatment with iodine in a solvent mixture like aqueous acetonitrile (B52724) or methanol. mdpi.commdpi.comsigmaaldrich.com The iodine simultaneously removes the Acm groups and facilitates the oxidative formation of the second disulfide bond.
Finally, the third disulfide bond is formed from the remaining tBu-protected cysteines. nih.govresearchgate.net This often requires harsher conditions, such as treatment with a mixture of diphenylsulfoxide and trimethylsilylchloride, to deprotect the thiols and promote oxidation. acs.org After each oxidation step, the intermediate peptide with one or two disulfide bonds is typically purified before proceeding to the next step to ensure the purity of the final product. jove.commdpi.com
Synthesis of Disulfide Isomers for Structural and Functional Studies
The synthesis of various disulfide isomers of μ-conotoxin PIIIA is crucial for understanding the relationship between its structure and function. researchgate.netsemanticscholar.org By systematically altering the disulfide connectivity, researchers can investigate how different three-dimensional folds affect the toxin's ability to block sodium channels. acs.orgsemanticscholar.org
To achieve this, the orthogonal protecting group strategy is adapted to create all possible disulfide bond pairings. For a peptide with six cysteines like μ-PIIIA, there are 15 theoretically possible disulfide isomers. rsc.orgacs.org The synthesis of this complete set of isomers has been reported, allowing for comprehensive structure-activity relationship (SAR) studies. researchgate.netacs.org
The synthesis of these isomers follows the same principles of SPPS and regioselective disulfide bond formation. nih.govmdpi.com The key difference lies in the strategic placement of the orthogonal protecting groups on the cysteine residues in the initial linear peptide sequence to direct the formation of a specific, non-native disulfide pattern. mdpi.comresearchgate.net The synthesis and characterization of these isomers have revealed that while the native isomer is highly potent, some non-native isomers can also exhibit significant, albeit sometimes altered, biological activity. researchgate.net
Analytical Characterization of Synthetic Peptides and Isomers
Rigorous analytical characterization is essential to confirm the identity, purity, and correct disulfide connectivity of the synthetic μ-conotoxin PIIIA and its isomers. nih.govijsra.netresearchgate.net A combination of analytical techniques is employed throughout the synthesis and purification process. researchgate.netresolvemass.ca
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of synthetic peptides. lcms.czijsra.netmdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for μ-conotoxin PIIIA. lcms.czjneurosci.org
During purification, crude peptides obtained after cleavage from the resin are subjected to preparative RP-HPLC to isolate the desired linear peptide from synthesis-related impurities. jneurosci.orgjove.com Similarly, after each oxidation step, the resulting disulfide-bonded intermediates and the final isomers are purified using preparative RP-HPLC. jove.commdpi.com
Analytical RP-HPLC is used to assess the purity of the peptide at each stage. jove.commdpi.com In this technique, the peptide is injected onto a column packed with a non-polar stationary phase (e.g., C18) and eluted with a gradient of an organic solvent like acetonitrile in water, typically containing an ion-pairing agent such as trifluoroacetic acid (TFA). lcms.czjneurosci.org The retention time of the peptide provides an indication of its identity and purity. mdpi.comvliz.be Co-injection of a synthetic isomer with a native or previously characterized standard can help to confirm its identity. researchgate.net While HPLC is excellent for separating peptides and assessing purity, it is often challenging to differentiate between disulfide isomers using this method alone, as they can have very similar retention times. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Formula |
|---|---|
| μ-conotoxin-PIIIA | μ-PIIIA |
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| Trityl | Trt |
| Acetamidomethyl | Acm |
| tert-butyl | tBu |
| 4-methoxybenzyl | Mob |
| N,N-dimethylformamide | DMF |
| Trifluoroacetic acid | TFA |
| Triisopropylsilane | TIS |
| Rink amide resin | - |
| Acetonitrile | ACN |
| Diphenylsulfoxide | - |
| Trimethylsilylchloride | - |
| Iodine | I₂ |
| Arginine | Arg |
| Histidine | His |
| Glutamine | Gln |
| Serine | Ser |
| Hydroxyproline | Hyp/O |
| Cysteine | Cys |
| Pyroglutamic acid | pGlu/Z |
| Alanine (B10760859) | Ala |
| Proline | Pro |
| Glycine | Gly |
| Lysine (B10760008) | Lys |
| Threonine | Thr |
| Aspartic acid | Asp |
| Methanol | MeOH |
| Diisopropylethylamine | DIPEA |
| Dichloromethane | DCM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| Pentamethyl-dihydrobenzofuran-5-sulfonyl | Pbf |
| tert-butoxycarbonyl | Boc |
| Dicyclohexylcarbodiimide | DCC |
| Hydroxybenzotriazole | HOBT |
| N-methylpyrrolidone | NMP |
| 4-methylbenzyl | MeBzl |
Mass Spectrometry (MS and MS/MS) for Sequence and Disulfide Mapping
The precise characterization of synthetic μ-conotoxin-PIIIA and its analogs relies heavily on mass spectrometry (MS) to verify the correct amino acid sequence and, crucially, to map the complex disulfide bridge patterns. jove.comnih.gov Due to the presence of six cysteine residues, μ-conotoxin-PIIIA can theoretically form 15 different disulfide-bonded isomers, each with a unique three-dimensional structure and potentially distinct biological activity. mdpi.comacs.org Differentiating these isomers is a significant analytical challenge, as they share identical mass and amino acid composition. acs.orgresearchgate.net
Standard mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) and Electrospray Ionization (ESI-MS), are routinely used to confirm the molecular weight of the synthesized linear peptide and the final folded isomers, ensuring the correct number of disulfide bonds have formed. mdpi.comacs.org For instance, after synthesis and purification via reversed-phase high-performance liquid chromatography (RP-HPLC), MALDI-TOF-MS is used to verify the purity and constitution of the peptide. mdpi.comnih.gov
To determine the specific connectivity of the disulfide bonds, tandem mass spectrometry (MS/MS) is employed. nih.govacs.org A common strategy involves the partial reduction and subsequent alkylation of the peptide isomers. nih.govresearchgate.net This method creates a mixture of species where one or more disulfide bonds are broken and the resulting free thiols are capped, for example, with 2-iodoacetamide. researchgate.net The resulting peptide fragments are then analyzed by MS/MS. The fragmentation pattern provides direct evidence for which cysteine residues were linked, allowing for the unambiguous elucidation of the disulfide bridge pattern. nih.govresearchgate.netnih.gov This combined approach of partial reduction, alkylation, and MS/MS fragmentation is essential for the unequivocal identification of disulfide connectivity in complex, cysteine-rich peptides. jove.com
Recent advancements have incorporated trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) for an even more detailed analysis of μ-conotoxin-PIIIA isomers. acs.orgnih.gov This technique separates ions not only by their mass-to-charge ratio but also by their size and shape, known as the collisional cross-section (CCS). acs.orgresearchgate.net Studies have demonstrated that different 2- and 3-disulfide-bonded isomers of μ-conotoxin-PIIIA can be successfully differentiated by their unique CCS values and characteristic mobilogram traces, providing a valuable analytical tool in addition to standard HPLC and MS methods. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) for Conformational Verification
While mass spectrometry is indispensable for primary sequence and disulfide connectivity determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the three-dimensional structure and conformational dynamics of μ-conotoxin-PIIIA and its analogs in solution. jove.comnih.gov The combination of MS/MS data with 2D NMR experiments is required for the unambiguous structural characterization of these complex isomers. acs.orgresearchgate.netnih.gov
Two-dimensional (2D) NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the proton resonances and to derive distance restraints between protons that are close in space. researchgate.netmdpi.com These distance restraints, along with the disulfide connectivity information determined by MS/MS, serve as the basis for calculating an ensemble of structures that represent the peptide's conformation in solution. nih.govmdpi.com For example, the solution structure of the native μ-conotoxin-PIIIA has been determined and is available in the Protein Data Bank (PDB code: 1R9I). mdpi.com
NMR studies have revealed that μ-conotoxin-PIIIA exists in two distinct conformations in solution. smartox-biotech.comrcsb.org This conformational heterogeneity is due to a cis/trans isomerization of the peptide bond preceding the hydroxyproline residue at position 8. smartox-biotech.comrcsb.org The major conformation is the trans form, which results in a three-dimensional structure that is significantly different from that of other μ-conotoxins like GIIIA and GIIIB. smartox-biotech.comrcsb.org
The structural analysis of all 15 possible disulfide isomers of μ-PIIIA by NMR has provided profound insights into how disulfide connectivity dictates the global fold of the toxin. acs.org These studies demonstrate that different cysteine pairings lead to vastly different three-dimensional structures, underscoring the importance of precise analytical verification for interpreting structure-activity relationships. nih.govacs.org The combination of NMR and MS is therefore critical, as relying on one technique alone can lead to incorrect structural assignments for peptides with multiple disulfide bonds. jove.comnih.gov
Table of Mentioned Compounds
Biotechnological Applications and Research Tools Derived from μ Conotoxin Piiia
Development as Pharmacological Probes for Ion Channel Research
The unique inhibitory characteristics of μ-conotoxin-PIIIA have established it as a valuable pharmacological probe for the study of voltage-gated sodium (NaV) channels. researchgate.netresearchgate.net Its ability to differentiate between various NaV channel subtypes makes it a powerful tool in conjunction with other selective toxins for dissecting the complex pharmacology of these ion channels. researchgate.netnih.gov
Elucidating NaV Channel Subtype Functionality in Excitable Tissues
μ-Conotoxin-PIIIA has proven instrumental in distinguishing the functional roles of different NaV channel subtypes in excitable tissues like neurons and muscles. nih.gov This peptide exhibits varied potency against different tetrodotoxin-sensitive (TTX-S) NaV channels, allowing researchers to parse the contributions of specific subtypes to cellular excitability. researchgate.net For instance, μ-PIIIA displays a significantly higher affinity for the mammalian skeletal muscle sodium channel, NaV1.4, compared to the central nervous system's NaV1.2 subtype. smartox-biotech.com This preference has enabled its use in studying the distinct functions of skeletal muscle NaV channels. nih.gov
Notably, μ-PIIIA can inhibit NaV1.2, NaV1.4, and NaV1.7 channels, which are expressed in the rat brain, skeletal muscle, and peripheral nerves, respectively. researchgate.netnih.gov This broad yet differential inhibitory profile allows for a more nuanced investigation of the physiological roles of these specific channel isoforms in their native tissues. researchgate.net For example, its ability to block NaV1.2 with high affinity, unlike μ-conotoxin GIIIA, has made it a key tool for studying this particular neuronal channel. mdpi.com
The following table summarizes the inhibitory activity of μ-conotoxin-PIIIA on various rat NaV channel subtypes, highlighting its utility in functional studies.
| NaV Channel Subtype | Tissue of Origin | IC₅₀ |
| rNaV1.2 | Brain | 0.64 µM nih.gov / 690 nM rsc.org |
| rNaV1.4 | Skeletal Muscle | 44 nM nih.gov |
| rNaV1.7 | Peripheral Nerves | 6.2 µM rsc.org |
IC₅₀ represents the half-maximal inhibitory concentration, a measure of the toxin's potency.
Investigating Toxin-Channel Interactions and Structural Requirements
μ-Conotoxin-PIIIA serves as a critical tool for investigating the molecular interactions between toxins and NaV channels, providing insights into the structural basis of toxin binding and specificity. plos.org Studies utilizing μ-PIIIA have helped to map the binding sites on the NaV channel and identify key amino acid residues involved in the interaction. plos.orgnih.gov
Research has shown that μ-conotoxins, including PIIIA, act as pore blockers by binding to the outer vestibule of the NaV channel. nih.govplos.org A critical interaction involves the insertion of a basic residue from the toxin into the channel's selectivity filter, thereby obstructing ion flow. plos.org For μ-PIIIA, Arginine-14 (Arg14) has been identified as a crucial residue for its inhibitory activity on skeletal muscle NaV channels. nih.govsmartox-biotech.com Substitution of this arginine with alanine (B10760859) significantly reduces the toxin's affinity and its ability to completely block the channel. smartox-biotech.com
Molecular dynamics simulations and structural studies have further elucidated the binding modes of μ-PIIIA. plos.orgnih.gov These studies have examined various potential orientations of the toxin in the channel's pore, with the side chains of basic residues like Lysine-9 and Arginine-14 protruding into the selectivity filter. plos.orgnih.gov The stability of the toxin-channel complex is maintained by several salt bridges. plos.org
The three-dimensional structure of μ-PIIIA, stabilized by three disulfide bonds, is essential for its potent blocking activity. researchgate.netrsc.org The removal of any of these disulfide bonds leads to a significant reduction in its ability to inhibit NaV1.4, underscoring the importance of the toxin's constrained conformation for effective channel binding. rsc.orgmdpi.com
Potential as Scaffolds for Novel Therapeutic Leads (Pre-clinical Research Focus)
The stable structure and potent, selective activity of μ-conotoxin-PIIIA make it an attractive scaffold for the development of new therapeutic agents, particularly for conditions involving NaV channel dysfunction. nih.govplos.org Its inherent ability to modulate these channels provides a foundation for designing novel drugs with improved properties. nih.gov
Modulators for Neurological Disorders and Pain Pathway Studies
μ-Conotoxins, including PIIIA, are being investigated for their potential to treat neurological disorders and pain. nih.govnih.gov Several NaV channel subtypes are implicated in pain perception, making them key targets for analgesic drug development. plos.orgnih.gov The ability of μ-conotoxins to block these channels suggests their potential as pain therapeutics. nih.govnih.gov
μ-PIIIA's interaction with various NaV subtypes, including those involved in pain signaling like NaV1.7, highlights its potential as a lead compound. researchgate.netnih.govrsc.org Although its affinity for NaV1.7 is lower than for NaV1.4, its versatile binding profile provides a starting point for engineering analogs with enhanced selectivity for pain-related targets. rsc.org The discovery of alternative binding modes of μ-PIIIA to the NaV1.4 channel has also suggested new avenues for designing therapies for pain-associated diseases. nih.gov
The following table details the NaV channel subtypes targeted by μ-conotoxin-PIIIA that are also implicated in pain pathways.
| NaV Channel Subtype | Role in Pain |
| NaV1.2 | Implicated in some neuropathic disorders. mdpi.com |
| NaV1.3 | Upregulated in nerve injury and associated with neuropathic pain. nih.gov |
| NaV1.7 | Plays a critical role in pain signaling. nih.govfrontiersin.org |
Engineering Conotoxin Analogs with Enhanced Selectivity
A significant area of research focuses on engineering analogs of μ-conotoxins like PIIIA to improve their selectivity for specific NaV channel subtypes. mdpi.com While natural conotoxins are potent, they often lack the specificity required for therapeutic use, which can lead to off-target effects. researchgate.net By modifying the amino acid sequence of μ-PIIIA, researchers aim to develop new molecules with a more targeted inhibitory profile.
Computational modeling and in silico studies are playing a crucial role in this endeavor. mdpi.com By simulating the interactions between conotoxin analogs and different NaV channel subtypes, scientists can predict which modifications are likely to enhance selectivity. mdpi.com For example, in silico analysis has been used to study the selective blockage of ion channels by μ-conotoxins, including PIIIA. mdpi.com This information can then guide the synthesis and testing of new peptide analogs. The stable "knottin" peptide structure of μ-conotoxins can accommodate significant structural modifications, allowing for the engineering of peptides with enhanced pharmacological properties. nih.gov This approach holds promise for creating novel therapeutic leads for a variety of neurological conditions. mdpi.com
Future Directions and Emerging Research Avenues for μ Conotoxin Piiia
Advanced Computational Modeling and Artificial Intelligence in Toxin Design
The future of µ-conotoxin-PIIIA research is increasingly intertwined with advanced computational modeling and artificial intelligence (AI). These in silico strategies are poised to accelerate the discovery of novel drug leads and provide a deeper understanding of toxin-channel interactions at a microscopic level. nih.gov Molecular dynamics (MD) simulations and molecular docking have already proven instrumental in elucidating the binding modes of conotoxins with their target ion channels. mdpi.com For instance, MD simulations have been used to examine the binding of µ-conotoxin-PIIIA to a homology model of the voltage-gated sodium channel NaV1.4. plos.org These simulations considered six different binding modes, where each of the six basic residues of PIIIA could protrude into the channel's selectivity filter, revealing that the complex is stabilized by multiple salt bridges in all modes. plos.org
Computational methods are not only for analysis but also for prediction and design. They can be used to guide the rational mutagenesis of conotoxins to enhance binding affinity or alter selectivity. mdpi.com By predicting how changes in the amino acid sequence will affect the toxin's structure and its interaction with the target, researchers can design new analogues with improved therapeutic properties. mdpi.commdpi.com Furthermore, machine learning (ML) algorithms are being developed to efficiently predict conotoxin superfamilies with high accuracy, outperforming traditional methods. mdpi.com As AI and computational power continue to advance, their role in designing bespoke toxins based on the µ-conotoxin-PIIIA scaffold for specific therapeutic applications is expected to expand significantly. creative-peptides.com
Exploration of Additional Ion Channel Targets and Interaction Mechanisms
While µ-conotoxin-PIIIA is well-known for its potent inhibition of the skeletal muscle sodium channel NaV1.4, future research will likely uncover its interactions with a broader range of ion channel targets. nih.govrsc.org The isolation of PIIIA initially expanded the known targets of µ-conotoxins to include neuronal voltage-gated sodium channels. mdpi.com It has been shown to block rat NaV1.2 and NaV1.7, albeit with lower affinity than NaV1.4. rsc.orgnih.gov
The inhibitory mechanism of µ-conotoxins involves the physical occlusion of the ion channel pore. nih.gov A key basic residue from the toxin inserts into the selectivity filter of the channel, blocking ion passage. nih.gov In PIIIA, Arginine-14 is believed to be this critical residue, analogous to Arginine-13 in the well-studied µ-conotoxin GIIIA. mdpi.comnih.gov However, detailed structural and functional studies have revealed a more complex picture, with multiple residues on the toxin interacting with the channel's outer vestibule. mdpi.com
Interestingly, computational studies have predicted that PIIIA binds to the bacterial sodium channel NaChBac with exceptionally high affinity, even greater than its affinity for vertebrate NaV1.4. mdpi.com This suggests that prokaryotic channels could serve as valuable model systems for studying the fundamental principles of µ-conotoxin binding. mdpi.com The interaction is thought to involve key residues like R12 and R20 forming salt bridges with the channel's P-loops. mdpi.com Furthermore, the presence of accessory β-subunits can significantly modulate the binding kinetics of µ-conotoxins, including PIIIA, to NaV channels. nih.gov A deeper exploration of these interactions and the screening of PIIIA against a wider array of ion channel subtypes, including those implicated in pain pathways like NaV1.7, will be a crucial avenue for future research. nih.govuq.edu.au
High-Throughput Screening and Directed Evolution of Conotoxin Libraries
To unlock the full therapeutic potential of µ-conotoxin-PIIIA, high-throughput screening (HTS) and directed evolution methodologies are becoming indispensable. Traditional methods for assessing conotoxin activity, such as patch-clamp electrophysiology, are not well-suited for screening large numbers of peptides against multiple targets. nih.gov HTS platforms, including those based on calcium imaging with sensitive dyes, offer a way to rapidly evaluate the effects of numerous conotoxin variants on their molecular targets. creative-peptides.comnih.gov
The creation of extensive peptide libraries is fundamental to this approach. creative-peptides.com These libraries can contain thousands of conotoxin variants, generated through techniques like gene recombination. creative-peptides.com By systematically altering the amino acid sequence of µ-conotoxin-PIIIA and then screening these variants, researchers can identify peptides with enhanced potency, selectivity, or stability. creative-peptides.com
Directed evolution takes this a step further by mimicking the process of natural selection in the laboratory. This involves creating a large library of mutant conotoxins and then applying a selective pressure to isolate variants with desired properties. This iterative process of mutation and selection can lead to the development of highly optimized conotoxin analogues that may not be found in nature. The integration of HTS and directed evolution will undoubtedly accelerate the discovery of novel µ-conotoxin-PIIIA-based drug candidates.
Integration with Venomics and Transcriptomics for Discovery of Novel Analogs
The fields of venomics and transcriptomics are revolutionizing the discovery of novel conotoxins, including analogs of µ-conotoxin-PIIIA. nih.gov By sequencing the transcriptomes of cone snail venom ducts, researchers can identify a vast number of previously unknown conotoxin precursor sequences. mdpi.comnih.gov This high-throughput approach bypasses the need for laborious traditional purification methods and provides a comprehensive catalog of the peptides produced by a single Conus species. nih.govmdpi.com
This "venomic" approach combines transcriptomics with proteomics to link the genetic information to the actual peptides present in the venom. mdpi.comcsic.es This integrated strategy has exponentially expanded the number of identified conotoxin sequences. mdpi.comresearchgate.net The analysis of venom from various Conus species, including those that are piscivorous like the one that produces PIIIA, can reveal naturally occurring analogs with potentially different pharmacological profiles. csic.es
Q & A
Basic Research Questions
Q. How is μ-conotoxin-PIIIA synthesized, and what experimental strategies ensure accurate disulfide bond formation?
- Methodological Answer : Synthesis involves solid-phase peptide synthesis (SPPS) with orthogonal protection of cysteine residues to control disulfide pairing. Post-synthesis, oxidative folding under controlled pH and redox conditions (e.g., glutathione gradients) is critical. Analytical techniques like HPLC and MALDI-TOF MS verify purity and mass . For disulfide bond confirmation, tandem MS/MS with collision-induced dissociation (CID) is used to fragment peptides and identify connectivity patterns .
Q. What structural features of μ-conotoxin-PIIIA determine its selectivity for tetrodotoxin-sensitive (TTX-S) sodium channels?
- Methodological Answer : Solution NMR studies reveal μ-conotoxin-PIIIA adopts a unique conformation with a triple-stranded β-sheet stabilized by disulfide bonds. Key residues (e.g., Arg14, Lys17) in loop regions interact with channel pore residues. Comparative NMR analysis with muscle-selective μ-conotoxins (e.g., GIIIA) highlights differences in electrostatic surface potential and loop flexibility, which influence subtype specificity . Radioligand binding assays using rat/human neuronal membranes confirm preferential inhibition of TTX-S channels (e.g., NaV1.2, NaV1.7) over TTX-resistant subtypes .
Q. How can researchers validate the functional activity of μ-conotoxin-PIIIA in electrophysiological assays?
- Methodological Answer : Whole-cell patch-clamp recordings on transfected HEK cells or dissociated sensory neurons are standard. Toxin efficacy is quantified by measuring block of transient vs. persistent sodium currents. For example, μ-conotoxin-PIIIA inhibits persistent currents in rat brain neurons at lower concentrations (IC50 ~50 nM) compared to transient currents, requiring toxin perfusion at varying voltages to assess voltage-dependent binding .
Advanced Research Questions
Q. What computational approaches predict μ-conotoxin-PIIIA binding affinities across NaV subtypes, and how do they address discrepancies with experimental data?
- Methodological Answer : Homology modeling of NaV subtypes (e.g., NaV1.4 as a template) combined with molecular dynamics (MD) simulations (50–100 ns) predicts toxin-channel interactions. Binding energy calculations using MMGB/SA or umbrella sampling quantify contributions of conserved vs. non-conserved residues. For example, MMGB/SA shows moderate correlation (R²=0.41) with experimental IC50 values, while umbrella sampling improves accuracy (R²=0.68) by accounting for entropy changes . Discrepancies arise from incomplete modeling of membrane lipid interactions or conformational flexibility in extracellular loops .
Q. How can mutant cycle analysis resolve ambiguities in μ-conotoxin-PIIIA’s orientation within the sodium channel vestibule?
- Methodological Answer : Charge-neutralizing mutations (e.g., R14A, K17A) combined with voltage-clamp recordings quantify changes in binding "apparent valence" (zδ). For example, R14A reduces zδ from 0.61 (wild-type) to 0.18, indicating Arg14’s position deep in the pore’s electric field. Molecular dynamics simulations and Poisson-Boltzmann calculations further map residue-specific contributions to voltage dependence, confirming Arg14 and Lys17 as key pore-facing residues .
Q. What strategies address challenges in distinguishing μ-conotoxin-PIIIA’s conformational isomers during structural elucidation?
- Methodological Answer : Synthesis of all 15 possible disulfide isomers followed by 2D NMR (e.g., TOCSY, NOESY) identifies NOE patterns unique to each isomer. For example, the major isomer (trans-Pro8) shows distinct NOE cross-peaks between Cys3-Cys17 and Cys10-Cys21, unlike cis-Pro8 variants. Comparative MS/MS fragmentation of enzymatically digested isomers (e.g., trypsin/chymotrypsin) validates connectivity .
Q. How can researchers design experiments to reconcile contradictory data on μ-conotoxin-PIIIA’s subtype selectivity?
- Methodological Answer : Systematic profiling using chimeric NaV channels (e.g., NaV1.2/NaV1.4 hybrids) identifies critical pore residues. Electrophysiological screening of point mutations (e.g., E403Q in NaV1.7) quantifies toxin sensitivity. Binding energy decomposition analysis further isolates subtype-specific contributions (e.g., non-conserved residues in DIV pore loop account for ~60% of NaV1.7 selectivity) .
Methodological Frameworks for Rigorous Inquiry
- For Experimental Design : Apply PICOT (Population: NaV subtype; Intervention: Toxin mutation; Comparison: Wild-type; Outcome: Binding affinity) to structure hypotheses .
- For Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on under-researched NaV subtypes (e.g., NaV1.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
